molecular formula C12H17NO2 B13557268 4-Amino-3-(3,5-dimethylphenyl)butanoic acid

4-Amino-3-(3,5-dimethylphenyl)butanoic acid

Cat. No.: B13557268
M. Wt: 207.27 g/mol
InChI Key: KEPOYIVFOQEJDA-UHFFFAOYSA-N
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Description

4-Amino-3-(3,5-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a 3,5-dimethylphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3,5-dimethylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 4-aminobutyric acid.

    Condensation Reaction: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with 4-aminobutyric acid in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(3,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro or imine derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Amino-3-(3,5-dimethylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Amino-3-(3,4-dimethylphenyl)butanoic acid
  • 4-Amino-3-(3,5-dimethylphenyl)pentanoic acid
  • 4-Amino-3-(3,5-dimethylphenyl)propanoic acid

Comparison: 4-Amino-3-(3,5-dimethylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the position of the amino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the 3,5-dimethyl groups can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(3,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

KEPOYIVFOQEJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(=O)O)CN)C

Origin of Product

United States

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